molecular formula C7H9NO2 B12834755 2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole

2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole

Cat. No.: B12834755
M. Wt: 139.15 g/mol
InChI Key: IZAOUDBXDLCHHQ-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole is a heterocyclic compound with a unique structure that includes both pyrrole and dioxane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a dioxane derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole is unique due to its specific combination of pyrrole and dioxane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole

InChI

InChI=1S/C7H9NO2/c1-5-4-9-6-2-8-3-7(6)10-5/h2-3,5,8H,4H2,1H3

InChI Key

IZAOUDBXDLCHHQ-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=CNC=C2O1

Origin of Product

United States

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